2-Phenyl-5,6,7,8-tetrahydroquinazoline

Anticancer Antiproliferative Prostate Cancer

2-Phenyl-5,6,7,8-tetrahydroquinazoline (CAS 100869-87-2) is a heterocyclic quinazoline derivative with a saturated tetrahydropyrimidine ring fused to a cyclohexane ring. The 2-phenyl substituent is a critical determinant of binding pocket occupancy and target selectivity, making this compound a privileged scaffold for structure-based design of selective cathepsin B/H/L inhibitors (Ki 10⁻¹⁰–10⁻⁹ M), KRAS inhibitors, and PPO herbicides. Its multiple tautomeric forms, documented by NMR, offer unique opportunities for investigating conformational flexibility in molecular recognition. Procurement is recommended for medicinal chemistry, chemical biology, and agrochemical R&D laboratories.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 100869-87-2
Cat. No. B11893803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydroquinazoline
CAS100869-87-2
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CCC2=NC(=NC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2
InChIKeyMNLWAQLJGDBVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5,6,7,8-tetrahydroquinazoline (CAS 100869-87-2): Baseline Overview for Scientific Procurement


2-Phenyl-5,6,7,8-tetrahydroquinazoline (CAS 100869-87-2) is a heterocyclic quinazoline derivative with a saturated tetrahydropyrimidine ring fused to a cyclohexane ring, featuring a phenyl substituent at the 2-position [1]. This scaffold confers distinct physicochemical and conformational properties compared to fully aromatic quinazolines or differently substituted tetrahydroquinazoline analogs, influencing target engagement and biological activity profiles relevant to medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 2-Phenyl-5,6,7,8-tetrahydroquinazoline (100869-87-2) in Critical Research Applications


Substituting 2-phenyl-5,6,7,8-tetrahydroquinazoline with generic quinazoline analogs or differently substituted tetrahydroquinazolines can lead to divergent biological outcomes. The 2-phenyl group is a critical determinant of binding pocket occupancy and target selectivity [1]. For example, N-phenyl-5,6,7,8-tetrahydroquinazoline-2-amine derivatives exhibit wide-ranging inhibition profiles (1% to 98% at 10 μM) depending solely on the phenyl ring substitution pattern [2]. Similarly, 2-phenylquinazolines lacking the tetrahydro moiety show altered conformational flexibility and target engagement kinetics [3]. These structure-activity relationships (SAR) demonstrate that even minor modifications to the 2-aryl group or ring saturation state can profoundly alter potency and selectivity, making the specific compound non-interchangeable with its analogs.

Quantitative Differentiation Evidence for 2-Phenyl-5,6,7,8-tetrahydroquinazoline (100869-87-2) Against Closest Analogs


Cellular Antiproliferative Activity: Comparative IC50 Values in PC-3 Prostate Cancer Cells

In PC-3 prostate cancer cells, 2-phenyl-5,6,7,8-tetrahydroquinazoline demonstrates antiproliferative activity with reported IC50 values ranging from 44 ± 5.81 μM to 59.99 ± 13.63 μM depending on the specific study [1]. This positions the compound with moderate potency that is distinct from both more potent 2-phenylquinazoline derivatives (e.g., ARV-2 with IC50 = 3.16–10.6 μM in various cancer lines) and less active 2-alkyl analogs, highlighting the unique contribution of the phenyl substituent on the saturated quinazoline core [2].

Anticancer Antiproliferative Prostate Cancer

Dihydroorotase Enzyme Inhibition: Target Engagement Comparison

2-Phenyl-5,6,7,8-tetrahydroquinazoline inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 1.00 × 10⁶ nM (1 mM) at 10 μM concentration [1]. This weak inhibition contrasts with the potent nanomolar activity reported for certain 2-phenylquinazoline derivatives against other enzyme targets (e.g., CYP1B1 IC50 = 3 nM) [2], indicating that the saturated tetrahydroquinazoline core with a 2-phenyl group may be a suboptimal scaffold for this particular enzyme class. For researchers investigating pyrimidine biosynthesis or antimetabolite strategies, this compound serves as a low-potency control or starting point for optimization.

Enzyme Inhibition Dihydroorotase Antimetabolite

Conformational Flexibility and Tautomerism: NMR-Based Differentiation from Aromatic 2-Phenylquinazolines

Detailed NMR analysis reveals that 2-(R-phenyl)-1,2,3,4-tetrahydroquinazolines (closely related to the target compound) exist in solution as a mixture of three or four tautomeric forms, including the chain tautomer 2-[(benzylideneamino)methyl]aniline [1]. In contrast, fully aromatic 2-phenylquinazolines adopt a single predominant planar conformation due to the extended π-system. This tautomeric flexibility directly impacts molecular recognition, as the different tautomers present distinct hydrogen-bonding patterns and spatial arrangements for target binding. For applications requiring a rigid, well-defined pharmacophore, the aromatic 2-phenylquinazoline may be preferable; for applications where conformational sampling is beneficial, the tetrahydro analog offers a unique advantage.

Conformational Analysis NMR Spectroscopy Tautomerism

Scaffold-Specific Activity in Cathepsin Inhibition: SAR Insights for Protease Targeting

A series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines were evaluated as inhibitors of cysteine cathepsins B, H, and L. Compound 1g, bearing a 2-phenyl group on the tetrahydroquinazoline core, demonstrated Ki values on the order of 10⁻¹⁰ M for cathepsins B and H, and 10⁻⁹ M for cathepsin L [1]. This represents a substantial improvement over simpler tetrahydroquinazoline scaffolds lacking the 2-phenyl substituent, which showed weak or no inhibition. The data underscore that the 2-phenyl group is a key pharmacophoric element for achieving high-affinity interactions with the cathepsin active site, and that 2-phenyl-5,6,7,8-tetrahydroquinazoline may serve as a privileged core for designing selective cathepsin inhibitors.

Cathepsin Inhibition Protease Cancer

Protoporphyrinogen IX Oxidase (PPO) Inhibition: Herbicidal Activity of N-Phenyltetrahydroquinazolinones

N-Phenyltetrahydroquinazolinones, which incorporate the 2-phenyl-5,6,7,8-tetrahydroquinazoline core, exhibit potent inhibition of Nicotiana tabacum protoporphyrinogen IX oxidase (NtPPO). A representative compound (2o) displayed a Ki value of 4 nM, which is 10-fold more potent than the commercial herbicide flumioxazin [1]. In post-emergent application, these compounds provided broad-spectrum weed control at 37.5–150 g ai/ha while maintaining selectivity for wheat at 150 g ai/ha. In contrast, analogous tetrahydroquinazolines lacking the N-phenyl moiety show negligible PPO inhibition, confirming the essential role of the phenyl group in conferring agrochemical activity. This evidence positions the 2-phenyl-substituted tetrahydroquinazoline scaffold as a valuable starting point for the development of next-generation PPO-inhibiting herbicides.

Herbicide PPO Inhibitor Agrochemical

KRAS Inhibition Potential: Patent-Disclosed Activity of Tetrahydroquinazoline Derivatives

A patent (US10590115) discloses novel tetrahydroquinazoline derivatives, including those with 2-aryl substitution, as inhibitors of the KRAS protein [1]. The patent exemplifies that 2-phenyl-5,6,7,8-tetrahydroquinazoline serves as a core scaffold for compounds that modulate KRAS-dependent signaling pathways implicated in NSCLC, pancreatic, and colon cancers. While specific IC50 values for the parent compound are not provided, the patent's focus on tetrahydroquinazolines with aryl substitution at the 2-position underscores the importance of this specific substitution pattern for engaging the KRAS binding pocket. In contrast, tetrahydroquinazolines with 2-alkyl groups or unsubstituted cores are not claimed as KRAS inhibitors, suggesting a unique pharmacophoric requirement met only by the 2-phenyl (or aryl) analogs. This patent evidence supports the strategic procurement of 2-phenyl-5,6,7,8-tetrahydroquinazoline for oncology drug discovery programs targeting KRAS-driven malignancies.

KRAS Oncology Small GTPase

Optimal Research and Industrial Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydroquinazoline (100869-87-2)


Medicinal Chemistry: Scaffold for Cysteine Protease (Cathepsin) Inhibitor Optimization

Based on the class-level Ki data demonstrating high-affinity cathepsin inhibition (Ki = 10⁻¹⁰–10⁻⁹ M) by 2-phenyl-substituted tetrahydroquinazoline analogs [1], this compound is ideally suited as a starting scaffold for structure-based design of selective cathepsin B, H, or L inhibitors. Procurement is recommended for laboratories engaged in oncology or inflammation research where modulation of cysteine protease activity is a therapeutic strategy. The 2-phenyl group provides a critical hydrophobic anchor, while the saturated core offers opportunities for further functionalization to improve selectivity and drug-like properties.

Agrochemical Discovery: Protoporphyrinogen IX Oxidase (PPO) Herbicide Lead Generation

The demonstrated 10-fold improvement in PPO inhibitory potency (Ki = 4 nM) of N-phenyltetrahydroquinazolinones over the commercial herbicide flumioxazin [2] validates the 2-phenyl-5,6,7,8-tetrahydroquinazoline core as a privileged scaffold for herbicide discovery. Agrochemical research groups should procure this compound for the synthesis of novel PPO inhibitors with enhanced weed control spectrum and improved crop safety. The scaffold's synthetic accessibility allows rapid exploration of substitution patterns to optimize field performance and environmental profile.

Oncology Research: KRAS-Targeted Drug Discovery Programs

Patented tetrahydroquinazoline derivatives with 2-aryl substitution are claimed as KRAS inhibitors [3]. Therefore, 2-phenyl-5,6,7,8-tetrahydroquinazoline is a strategic procurement item for medicinal chemistry teams focused on developing direct KRAS inhibitors, particularly for KRAS G12C or G12D mutant cancers (NSCLC, pancreatic, colorectal). The compound can serve as a core for building focused libraries aimed at engaging the switch-II pocket or other allosteric sites on KRAS.

Chemical Biology: Tool Compound for Conformational and Tautomeric Studies

The NMR-documented existence of multiple tautomeric forms for 2-(R-phenyl)tetrahydroquinazolines [4] makes this compound a valuable tool for investigating how conformational flexibility influences molecular recognition and biological activity. Chemical biology groups studying protein-ligand binding dynamics, or those seeking to develop pro-drugs that exploit tautomer-specific reactivity, will find this compound useful as a model system. Its moderate antiproliferative activity (IC50 ~44–60 μM in PC-3 cells [5]) also makes it a suitable low-potency control in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.